molecular formula C20H20N2O2 B4908099 1'-[(2-Nitrophenyl)methyl]spiro[indene-1,4'-piperidine]

1'-[(2-Nitrophenyl)methyl]spiro[indene-1,4'-piperidine]

Cat. No.: B4908099
M. Wt: 320.4 g/mol
InChI Key: OCKPUGVIXBRMCB-UHFFFAOYSA-N
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Description

1’-[(2-Nitrophenyl)methyl]spiro[indene-1,4’-piperidine] is a complex organic compound characterized by its unique spiro structure, which involves a bicyclic system where two rings are connected through a single atom

Properties

IUPAC Name

1'-[(2-nitrophenyl)methyl]spiro[indene-1,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2/c23-22(24)19-8-4-2-6-17(19)15-21-13-11-20(12-14-21)10-9-16-5-1-3-7-18(16)20/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKPUGVIXBRMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C=CC3=CC=CC=C23)CC4=CC=CC=C4[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-[(2-Nitrophenyl)methyl]spiro[indene-1,4’-piperidine] typically involves multi-step organic reactions. One common approach is the reaction of indene derivatives with piperidine under specific conditions to form the spiro compound. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the spiro linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1’-[(2-Nitrophenyl)methyl]spiro[indene-1,4’-piperidine] undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are used.

    Substitution: Conditions may involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1’-[(2-Nitrophenyl)methyl]spiro[indene-1,4’-piperidine] has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1’-[(2-Nitrophenyl)methyl]spiro[indene-1,4’-piperidine] involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The spiro structure may also play a role in its binding affinity to certain receptors or enzymes, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Spiro[indene-1,4’-piperidine] derivatives: These compounds share the spiro structure but may have different substituents, leading to varied properties and applications.

    Indole derivatives: Compounds with an indole moiety that exhibit similar biological activities.

    Spirooxindole derivatives: Known for their diverse pharmacological activities and structural similarity.

Uniqueness

1’-[(2-Nitrophenyl)methyl]spiro[indene-1,4’-piperidine] is unique due to its specific combination of a nitro group and spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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